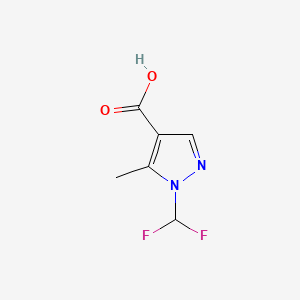
1-(Difluoromethyl)-5-methyl-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-5-methyl-pyrazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached at specific positions. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-5-methyl-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole ring. One common method includes the reaction of hydrazine with a β-diketone to form the pyrazole core, followed by subsequent modifications to introduce the difluoromethyl and methyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Difluoromethyl)-5-methyl-pyrazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Difluoromethyl)-5-methyl-pyrazole-4-carboxylic acid has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological targets.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-(Difluoromethyl)-5-methyl-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function and thereby modulating biological processes.
Comparaison Avec Des Composés Similaires
1-(Difluoromethyl)-5-methyl-pyrazole-4-carboxylic acid can be compared to other similar compounds, such as 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. While both compounds share structural similarities, their unique substituents and positions lead to different reactivity and applications. Other similar compounds include various pyrazole derivatives with different functional groups.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C6H6F2N2O2 |
|---|---|
Poids moléculaire |
176.12 g/mol |
Nom IUPAC |
1-(difluoromethyl)-5-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H6F2N2O2/c1-3-4(5(11)12)2-9-10(3)6(7)8/h2,6H,1H3,(H,11,12) |
Clé InChI |
MLVMNUFGLUOOAD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



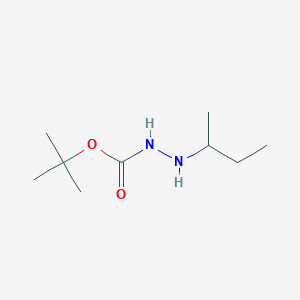
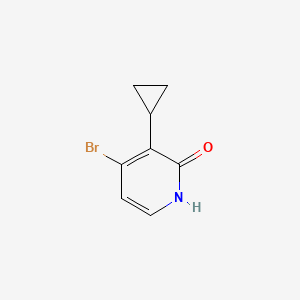
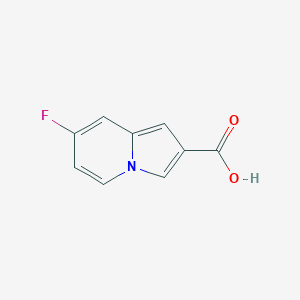
![tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B15363202.png)
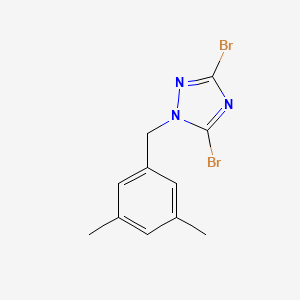
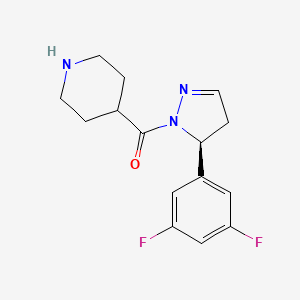
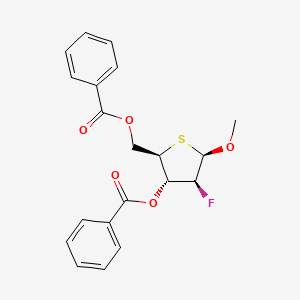
![(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl 4-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B15363217.png)
![[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]boronic acid](/img/structure/B15363223.png)
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-[2-oxopropoxy]phenyl]methylene]ruthenium](/img/structure/B15363224.png)
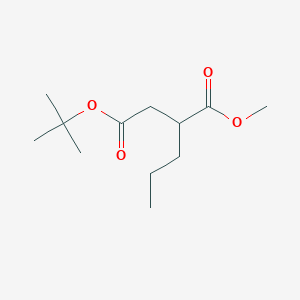
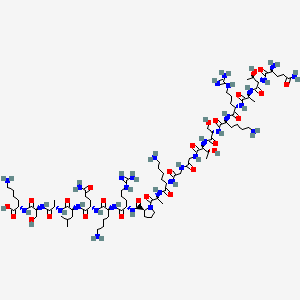
![Tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15363258.png)
